molecular formula C23H18F3N5O4 B2569180 N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922045-66-7

N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2569180
CAS RN: 922045-66-7
M. Wt: 485.423
InChI Key: JMABNDRVSPURRZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazolo[3,4-d]pyrimidin-1-yl group, a trifluoromethyl group, and a benzo[d][1,3]dioxole-5-carboxamide group. The trifluoromethyl group is a functional group that has the formula -CF3 and is often used in pharmaceuticals and drugs .


Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl groups can be introduced into compounds through various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. For instance, the trifluoromethyl group is known to affect the acidity and basicity of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, compounds with a trifluoromethyl group often have significant electronegativity .

Scientific Research Applications

Anticancer and Anti-inflammatory Properties

A study on novel pyrazolopyrimidine derivatives highlighted their potential as anticancer agents due to their ability to inhibit 5-lipoxygenase, an enzyme associated with inflammatory and cancerous processes. The synthesized compounds showed significant cytotoxic activity against HCT-116 and MCF-7 cancer cell lines, suggesting their utility in cancer research and therapy (Rahmouni et al., 2016).

Antiviral Activity

Another research focused on benzamide-based 5-aminopyrazoles and their derivatives demonstrated remarkable antiviral activities against influenza A virus (subtype H5N1), commonly known as bird flu. Among the synthesized compounds, several exhibited high viral reduction rates, indicating their potential in developing treatments for avian influenza (Hebishy et al., 2020).

Enzymatic Activity Enhancement

Research on pyrazolopyrimidinyl keto-esters explored their role in enhancing the reactivity of cellobiase, an enzyme involved in cellulose breakdown. This suggests the potential application of such compounds in biofuel production and industrial processes requiring cellulose degradation (Abd & Awas, 2008).

COX-2 Inhibition for Anti-inflammatory and Analgesic Effects

A study synthesized novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibition, analgesic, and anti-inflammatory properties. These findings indicate the potential of such compounds in developing new medications for inflammation and pain relief (Abu‐Hashem et al., 2020).

Antibacterial Agents

Novel analogs of pyrazole derivatives were synthesized and exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This suggests their potential application in combating bacterial infections (Palkar et al., 2017).

Antifungal Activity

The antifungal activity of synthesized pyrazole derivatives was tested against several phytopathogenic fungi, showing varying levels of growth inhibition. These compounds could have applications in agriculture for controlling fungal diseases in crops (Vicentini et al., 2007).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs containing a trifluoromethyl group are used for their pharmacological activities .

properties

IUPAC Name

N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3N5O4/c24-23(25,26)16-3-1-2-14(8-16)11-30-12-28-20-17(22(30)33)10-29-31(20)7-6-27-21(32)15-4-5-18-19(9-15)35-13-34-18/h1-5,8-10,12H,6-7,11,13H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMABNDRVSPURRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

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